Puerarin

Description

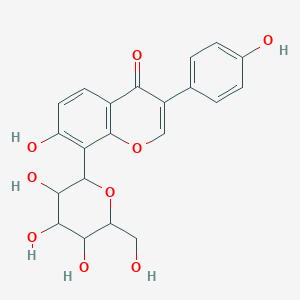

Puerarin (8-C-β-D-glucopyranosyl-daidzein) is a bioactive isoflavonoid predominantly found in the roots of Pueraria species, such as Pueraria montana var. thomsonii and Pueraria lobata . Its structure comprises two benzene rings, a pyran ring, and a glucose moiety attached via a carbon-glycosidic bond at the 8-position of daidzein . This compound exhibits diverse pharmacological activities, including antidiabetic, antioxidant, neuroprotective, and cardioprotective effects . However, its poor water solubility (~0.1 mg/mL) limits bioavailability, prompting research into structural modifications and delivery systems .

Properties

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-19,21-24,26-28H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEAFJYKMMKDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3681-99-0 | |

| Record name | 4H-1-Benzopyran-4-one, 8-β-D-glucopyranosyl-7-hydroxy-3-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent-Based Extraction Systems

Conventional puerarin isolation relies on polar solvent systems due to the compound's glycosidic structure. Ethanol-water mixtures (40–70% v/v) demonstrate optimal extraction efficiency, achieving yields of 1.5–2.8% from dried kudzu roots. Maceration at 60–80°C for 4–6 hours remains prevalent in small-scale operations, though this method suffers from prolonged processing times and moderate purity (60–75%).

The Soxhlet extraction variant improves mass transfer through continuous reflux cycles, reducing extraction time by 30% compared to static maceration. However, thermal degradation risks increase above 70°C, necessitating precise temperature control. Recent optimizations incorporate acidified solvents (pH 4–5) to hydrolyze conjugated forms, boosting recoverable this compound by 15–20%.

Modern Extraction Technologies

Ultrasound-Assisted Extraction (UAE)

Ultrasonication (20–40 kHz) enhances cell wall disruption, achieving 90% extraction efficiency within 45 minutes versus 6 hours for conventional methods. Parametric studies reveal optimal conditions:

-

Solid-liquid ratio: 1:15–1:20 (g/mL)

-

Ethanol concentration: 50–60%

-

Ultrasound power: 250–300 W

Under these parameters, this compound yields reach 3.2–3.8% with 80–85% purity, though scaling remains challenging due to cavitation intensity gradients in large reactors.

Microwave-Assisted Extraction (MAE)

Microwave irradiation (300–600 W) coupled with ethanol-water solvents (50% v/v) reduces extraction time to 10–15 minutes while maintaining yields comparable to 6-hour Soxhlet processes. The dielectric heating mechanism selectively targets polar molecules, minimizing co-extraction of non-target compounds. MAE demonstrates particular efficacy for industrial batches >50 kg, achieving consistent 2.5–3.0% yields across pilot-scale trials.

Industrial-Scale Production Processes

Multi-Stage Resin Chromatography

Patent CN1927876B outlines a scalable method combining ion-exchange and adsorption resins (Table 1):

Table 1: Industrial resin chromatography parameters for this compound production

| Step | Resin Type | Column Volume Ratio | Eluent Composition | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Primary | D-392 | 1:1–2.5 (resin:material) | 60% ethanol, 5 CV* | 1.9–2.6 | 60–79 |

| Secondary | S-8 | 1:3–6 (resin:material) | 20% ethanol, 6–7 CV | 2.2–2.6 | 76–79 |

*CV = column volumes

The process integrates post-hydrolysis with 1–2% sulfuric acid (3–4 hours, 60°C), converting glycosidic precursors to this compound and increasing final purity by 18–22%. Pilot trials (1000 kg batches) confirm reproducibility, with 78% purity at 2.6% yield.

Advanced Purification Techniques

Crystallization Optimization

Patent CN109053706A details a crystallization protocol achieving 98% purity:

-

Dissolve crude extract in 40–50°C water (1:4 ratio)

-

Gradually add ethanol to 70–75% (v/v)

-

Cool to 0–5°C at 0.5°C/min

-

Centrifuge (4000×g, 15 min) and vacuum-dry

This method yields 80–90% recovery from crude extracts, with crystal morphology analysis confirming monoclinic structures suitable for pharmaceutical formulation.

Preparative HPLC Systems

High-performance liquid chromatography (HPLC) with C18 columns (250 × 4.6 mm, 5 μm) enables analytical-scale purification:

-

Mobile phase: 0.1% formic acid/acetonitrile (77:23)

-

Flow rate: 1 mL/min

-

Detection: 250 nm UV

While achieving >99% purity, HPLC remains cost-prohibitive for industrial applications (>$500/g versus $50/g for resin methods).

Critical Process Parameters

Raw Material Considerations

Pueraria root age significantly impacts this compound content:

-

1-year roots: 1.2–1.8%

-

3-year roots: 2.5–3.1%

-

5-year roots: 3.0–3.5%

Geographical variation analysis shows Chinese-origin P. lobata contains 15–20% more this compound than Southeast Asian varieties.

Solvent Selection Matrix

Table 2: Solvent efficiency comparison for this compound extraction

| Solvent System | Polarity Index | Yield (%) | Co-Extractives (%) |

|---|---|---|---|

| 50% ethanol | 5.2 | 3.1 | 22 |

| 70% methanol | 5.8 | 3.3 | 28 |

| Acidified water (pH 4) | 10.2 | 2.8 | 15 |

| Deep eutectic solvent | 6.7 | 3.5 | 18 |

Deep eutectic solvents (choline chloride-urea 1:2) emerge as sustainable alternatives, offering comparable yields to ethanol with 20% lower energy consumption.

Emerging Biosynthetic Approaches

Metabolic Pathway Engineering

Recent advances elucidate this compound biosynthesis routes (Figure 1):

-

Phenylpropanoid pathway : Conversion of phenylalanine to cinnamic acid via PAL enzyme

-

Isoflavonoid branch : Chalcone isomerase-mediated formation of naringenin

-

Glycosylation : UDP-glucosyltransferase (PlUGT43) catalyzes C-8 glucosylation

Heterologous expression in E. coli achieves 1.2 g/L titer, though commercial viability requires improvement over plant extraction (current cost: $1200/g vs $50/g) .

Chemical Reactions Analysis

Puerarin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites, which may have distinct biological activities.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Various oxidized metabolites.

Reduction Products: Reduced forms of this compound.

Substitution Products: Derivatives with substituted functional groups.

Scientific Research Applications

Cardiovascular Applications

Puerarin has been extensively studied for its cardioprotective effects. It exhibits several mechanisms that contribute to cardiovascular health:

- Cardioprotection : this compound has shown effectiveness in preventing myocardial infarction and improving cardiac function in diabetic models. For instance, in a study involving streptozotocin-induced diabetic rats, this compound administration significantly reduced myocardial infarct size and improved left ventricular function by enhancing nitric oxide production and glucose transporter expression .

- Anti-Atherosclerotic Effects : Research indicates that this compound can inhibit the progression of atherosclerosis by reducing total cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) levels. In rabbit models, this compound treatment led to decreased vascular smooth muscle cell migration and improved endothelial function .

- Mechanistic Insights : this compound's cardioprotective effects are mediated through pathways such as the ERK5/KLF2 signaling cascade, which promotes endothelial nitric oxide synthase (eNOS) expression . Moreover, it modulates lipid metabolism-related genes, enhancing overall cardiovascular health .

Anti-Diabetic Effects

This compound is recognized for its potential in managing diabetes:

- Glucose Metabolism : Studies have demonstrated that this compound enhances glucose uptake and glycogen synthesis in muscle cells, making it a promising candidate for type 2 diabetes management. In vivo experiments showed that this compound significantly lowered blood glucose levels comparable to metformin .

- Insulin Sensitivity : this compound has been found to improve insulin sensitivity by promoting fatty acid oxidation in insulin-resistant myotubes. This effect contributes to better energy metabolism and weight management in diabetic subjects .

- Case Studies : A recent study highlighted this compound's efficacy in alleviating symptoms associated with type 2 diabetes through network pharmacology approaches, confirming its role as an active constituent in traditional Chinese medicine .

Neuroprotective Properties

This compound's neuroprotective effects have been explored in the context of neurodegenerative diseases:

- Alzheimer's and Parkinson's Disease : Research indicates that this compound may protect against neuronal damage by reducing oxidative stress and inflammation. Its ability to inhibit apoptosis in neuronal cells highlights its therapeutic potential for conditions like Alzheimer's disease .

- Mechanisms of Action : this compound promotes neuroprotection through modulation of inflammatory pathways and enhancement of antioxidant defenses within neural tissues .

Anti-Aging Effects

Recent studies have investigated the role of this compound in skin aging:

- Cell Viability Improvement : this compound treatment significantly increased cell viability in senescent human dermal fibroblasts, suggesting its potential as an anti-aging agent. This effect was attributed to reduced cell injury during culture conditions .

- Molecular Mechanisms : The protective effects against aging are linked to this compound's ability to modulate cellular stress responses and enhance mitochondrial function .

Table 1: Summary of Pharmacological Effects of this compound

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cardiovascular Health | ERK5/KLF2 pathway activation | Reduces myocardial infarct size; improves eNOS expression |

| Diabetes Management | Enhances glucose uptake; improves insulin sensitivity | Lowers blood glucose levels; promotes glycogen synthesis |

| Neuroprotection | Reduces oxidative stress; inhibits apoptosis | Protects against neuronal damage in Alzheimer’s models |

| Anti-Aging | Improves cell viability; reduces cellular stress | Increases viability in senescent fibroblasts |

Mechanism of Action

Puerarin exerts its effects through various molecular targets and pathways, including:

MAPK Pathway: Modulates the mitogen-activated protein kinase pathway, affecting cell growth and differentiation.

AMPK Pathway: Activates the adenosine monophosphate-activated protein kinase pathway, influencing energy metabolism.

NF-κB Pathway: Inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, reducing inflammation.

mTOR Pathway: Regulates the mechanistic target of rapamycin pathway, impacting cell growth and proliferation

Comparison with Similar Compounds

Solubility and Bioavailability

- Structural Impact : The 8-C-glycosidic bond in this compound enhances metabolic stability but reduces solubility compared to O-glycosides like daidzin . Enzymatic glucosylation (e.g., using amylosucrase) can improve this compound’s solubility by adding glucose units .

- Gut Metabolism : Human gut bacteria (e.g., Dorea spp.) slowly convert this compound to daidzein, whereas daidzin is metabolized faster due to its O-glycosidic bond .

Pharmacological Effects

Antidiabetic Activity:

- This compound : Enhances mitochondrial oxidative capacity in skeletal muscle, promoting fatty acid oxidation and reducing lipid accumulation in diabetic rats . It also binds to GABAA receptors, modulating fat absorption .

- Daidzein : Improves insulin sensitivity but lacks this compound’s mitochondrial effects .

- Daidzin: Limited direct antidiabetic data; primarily serves as a daidzein precursor .

Neuroprotection:

- This compound : Reduces MPTP-induced neurotoxicity in Parkinson’s models by activating progesterone receptors, preserving dopaminergic neurons .

- Daidzein : Shows neuroprotective effects but requires higher doses than this compound .

Anticancer Activity:

- This compound: Induces apoptosis in hepatocellular carcinoma (SMMC-7721 cells) via mitochondrial pathways . Inhibits neuroblastoma proliferation by regulating gap junctions .

- Daidzein : Suppresses lung cancer (NSCLC) via estrogen receptor modulation .

Clinical and Practical Considerations

- Synergy : this compound combined with pumpkin polysaccharides or aspirin enhances hypoglycemic effects .

- Limitations : Both this compound and daidzin face bioavailability challenges, but this compound’s stability makes it preferable for sustained therapies . Clinical evidence for this compound remains preliminary, necessitating large-scale trials .

Biological Activity

Puerarin, a major isoflavonoid derived from the root of Pueraria lobata, has garnered significant attention due to its diverse biological activities. This article explores the compound's pharmacological effects, particularly focusing on its cardiovascular, neuroprotective, anti-inflammatory, and antioxidant properties, supported by relevant case studies and research findings.

Cardiovascular Effects

This compound has been extensively studied for its beneficial effects on cardiovascular diseases (CVD). Research indicates that this compound can improve endothelial function, reduce inflammation, and inhibit atherosclerosis development.

- Mechanisms of Action : this compound activates the ERK5/KLF2 pathway, enhancing the expression of endothelial nitric oxide synthase (eNOS) and thrombomodulin, which are crucial for vascular health. In vitro studies show that this compound significantly reduces oxLDL-induced monocyte adhesion to endothelial cells and decreases pro-inflammatory chemokines such as IL-8 and MCP-1 .

- Animal Studies : In a rabbit model of atherosclerosis, this compound administration resulted in reduced cholesterol levels and inhibited vascular smooth muscle cell (VSMC) migration. It was found to decrease total cholesterol and triglycerides while increasing high-density lipoprotein (HDL) levels .

Neuroprotective Properties

This compound exhibits significant neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).

- Alzheimer's Disease : Studies show that this compound alleviates cognitive decline in AD models by reducing amyloid-beta (Aβ) deposition and hyperphosphorylated tau protein levels. It acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β), which is involved in tau phosphorylation .

- Parkinson's Disease : In PD models, this compound promotes the survival of dopaminergic neurons and ameliorates motor abnormalities. It enhances neurite outgrowth and increases brain-derived neurotrophic factor (BDNF) expression, which is vital for neuronal health .

| Study Type | Findings | Reference |

|---|---|---|

| AD Model | Reduced Aβ deposition; decreased tau hyperphosphorylation | |

| PD Model | Enhanced neuron survival; improved motor function |

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties that contribute to its therapeutic potential.

- Mechanisms : this compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation. It has been shown to reduce oxidative stress in various cell types by activating the PI3K/Akt pathway, thereby limiting cell migration associated with inflammation .

Antioxidant Activity

As a natural antioxidant, this compound protects against oxidative damage.

Q & A

Basic Research Questions

Q. What experimental designs are recommended for optimizing puerarin extraction from natural sources?

- Methodology : Use Box-Behnken Design (BBD) or Response Surface Methodology (RSM) to model interactions between variables (e.g., solid-liquid ratio, enzymatic time). For example, BBD achieved a 15.37% increase in this compound yield compared to unoptimized methods by balancing enzymatic hydrolysis and ultrasonic extraction parameters . Ionic liquid/salt aqueous two-phase systems (e.g., [Bmim]Br/K₂HPO₄) combined with ultrasound assistance can further enhance efficiency, yielding up to 87.91% under optimized conditions .

- Key Parameters :

- Enzyme dosage: 31.84 U/g

- Ultrasonic power: 420–480 W

- Solvent stability: Critical for lipase-based transesterification .

Q. What are the primary pharmacological targets of this compound in preclinical models?

- Mechanistic Insights :

- Anti-inflammatory : Inhibits TLR4/NF-κB signaling, reducing IL-1β, TNF-α, and IL-6 in acute gouty arthritis .

- Endoplasmic Reticulum Stress : Restores autophagic flux by modulating the NRF2/KEAP1 pathway in cadmium-induced renal toxicity .

- Metabolic Regulation : Activates AMPK-mTOR and PPARγ-NF-κB pathways to improve glucose metabolism .

Q. How should researchers validate this compound quantification methods in complex matrices?

- Analytical Techniques :

- HPLC : Employ high-performance liquid chromatography with optimized mobile phases (e.g., acetonitrile/water gradients) for purity ≥98% .

- QAMS (Quantitative Analysis of Multi-Components by Single-Marker) : Use this compound as a reference to quantify derivatives (e.g., 3'-methoxy this compound) in herbal formulations .

- Validation Criteria : Include linearity (R² > 0.99), recovery rates (85–115%), and precision (RSD < 5%) per ICH guidelines .

Advanced Research Questions

Q. How can researchers address variability in this compound’s pharmacokinetic data across studies?

- Statistical Approaches : Apply one-way/two-way ANOVA with Tukey’s HSD post-hoc tests to compare means (e.g., partition coefficients in aqueous two-phase systems) . For non-linear data, use modified models like lnK/R² = A + B(w''-w') + C(w''-w')² to correlate this compound distribution .

- Confounding Factors : Control for solvent stability in enzymatic reactions and species-specific metabolic differences (e.g., rat vs. human liver microsomes) .

Q. What are the critical parameters for designing clinical trials on this compound’s cardioprotective effects?

- Study Design :

- Population : CAD patients with stable angina pectoris; n ≥ 60 for adequate power .

- Endpoints : Vascular endothelial function (e.g., flow-mediated dilation), inflammatory markers (e.g., CRP, IL-6) .

- Dosage : 200–400 mg/day intravenous infusion, adjusted for renal clearance .

Q. How can conflicting data on this compound’s extraction efficiency be resolved?

- Comparative Analysis : Evaluate solvent systems (e.g., EOPO/K₂HPO₄ vs. ionic liquids) for partition coefficients and yield. For instance, EOPO systems achieve 42.26% yield at 70°C , whereas ionic liquids yield >80% at lower temperatures .

- Meta-Analysis : Aggregate data from ≥5 independent studies using fixed/random-effects models to identify outliers and consensus conditions .

Q. What advanced delivery systems improve this compound’s bioavailability?

- Formulation Strategies :

- Sustained-Release Tablets : Double-layer tablets with Higuchi equation-compliant release profiles (e.g., 12-hour sustained release) .

- Lipid Conjugates : Synthesize this compound palmitate via lipase-catalyzed transesterification (≥95% conversion under solvent-free conditions) .

Q. How do researchers ensure reproducibility in this compound’s mechanistic studies?

- Standardization :

- Cell Lines : Use authenticated NRK-52E cells for ER stress assays .

- Western Blotting : Normalize to cytoplasmic KEAP1 for NRF2 pathway analysis .

- Data Reporting : Follow ARRIVE guidelines for in vivo studies, detailing randomization, blinding, and statistical power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.